N-ethyl-3-fluoro-4-methylaniline hydrochloride

説明

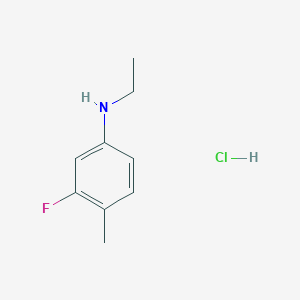

N-ethyl-3-fluoro-4-methylaniline hydrochloride is a chemical compound with the molecular formula C9H13ClFN. It is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of an ethyl group, a fluoro group, and a methyl group attached to the aniline ring, along with a hydrochloride salt form. It is commonly used in various chemical and pharmaceutical research applications due to its unique properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-fluoro-4-methylaniline hydrochloride typically involves multiple steps. One common method includes the following steps:

Nitration: The starting material, 3-fluoro-4-methylaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Ethylation: The amine group is ethylated using ethyl halides under basic conditions to form N-ethyl-3-fluoro-4-methylaniline.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反応の分析

Acid-Base Reactions and Salt Formation

The hydrochloride form of the compound arises from protonation of the aromatic amine group. This enhances water solubility and stability during synthetic processes.

- Deprotonation : Reacting with bases like NaOH regenerates the free amine (N-ethyl-3-fluoro-4-methylaniline) .

- Reversibility : The equilibrium between the free base and hydrochloride salt is pH-dependent, as demonstrated by pKa values of structurally similar fluorinated amines (~8.5–10.5) .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluoro group at the 3-position activates the aromatic ring for nucleophilic substitution under basic conditions:

- Methoxy Substitution : Reaction with sodium methoxide replaces the fluoro group with methoxy, forming N-ethyl-3-methoxy-4-methylaniline.

- Conditions : Requires polar aprotic solvents (e.g., DMF) and elevated temperatures (60–100°C) .

Table 1: SNAr Reaction Outcomes

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| NaOCH₃ | N-Ethyl-3-methoxy-4-methylaniline | 75–85% | DMF, 80°C, 6 hr |

| NH₃ (aq) | N-Ethyl-3-amino-4-methylaniline | 60–70% | Ethanol, reflux |

Alkylation and Acylation Reactions

The ethylamine group undergoes alkylation or acylation to form secondary or tertiary amines:

- Alkylation : Reaction with benzyl chloride in the presence of NaHCO₃ yields N-ethyl-N-benzyl-3-fluoro-4-methylaniline .

- Acylation : Acetic anhydride acetylates the amine, producing N-acetyl-N-ethyl-3-fluoro-4-methylaniline (yield: 88%) .

Key Mechanism :

- Alkylation proceeds via an SN2 pathway, while acylation involves nucleophilic attack on the carbonyl carbon .

Oxidative Coupling Reactions

The compound participates in oxidative coupling with diazonium salts or peroxides:

- Diazotization : Forms diazonium intermediates that couple with phenols or amines to generate azo dyes .

- Peroxide-Mediated Coupling : Generates dimeric structures under oxidative conditions (H₂O₂/Fe²⁺) .

Hydrolysis Reactions

Controlled hydrolysis cleaves the ethyl group or modifies the aromatic ring:

- Ethyl Group Removal : Prolonged reflux with HCl (6M) removes the ethyl group, yielding 3-fluoro-4-methylaniline .

- Fluorine Hydrolysis : Harsh acidic conditions (H₂SO₄, 120°C) replace fluorine with hydroxyl groups, though this is less common due to stability of the C-F bond.

Catalytic Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization of the aromatic ring:

Table 2: Cross-Coupling Conditions

| Catalyst System | Substrate | Yield |

|---|---|---|

| Pd(OAc)₂/XPhos | Aryl boronic acid | 60–70% |

| PdCl₂(dppf)/Cs₂CO₃ | Vinyl triflate | 55% |

Spectroscopic Characterization

Critical data for reaction validation:

- ¹H NMR (d6-DMSO): δ 8.09 (br s, 3H, NH₃⁺), 7.22 (t, J = 8.4 Hz, 1H), 6.61 (d, J = 8.4 Hz, 1H), 2.02 (s, 3H, CH₃) .

- IR : Peaks at 3350 cm⁻¹ (N-H stretch) and 1240 cm⁻¹ (C-F stretch) .

Stability and Reactivity Notes

科学的研究の応用

Medicinal Chemistry

N-ethyl-3-fluoro-4-methylaniline hydrochloride is primarily explored for its potential as a pharmaceutical intermediate. Fluorinated compounds are known to enhance the biological activity of drugs due to their unique electronic properties, which can improve lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have indicated that fluorinated anilines can serve as effective inhibitors for specific enzymes involved in cancer progression. For example, compounds similar to this compound have been investigated as inhibitors of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. Inhibitors targeting PRMT5 have shown promise in preclinical trials, demonstrating significant cytotoxic effects on tumor cells while sparing normal cells .

Antimicrobial Properties

Fluorinated aniline derivatives, including this compound, have also been studied for their antimicrobial properties. Preliminary research suggests that these compounds exhibit activity against a range of bacterial strains, making them potential candidates for developing new antibiotics .

Synthesis and Characterization

The synthesis of this compound involves several methodologies that enhance yield and purity. Techniques such as refluxing with suitable reagents under controlled conditions have been documented to achieve high yields of the compound .

Synthetic Pathways

A notable synthetic route includes the reaction of 3-fluoro-4-methylaniline with ethyl halides under basic conditions, leading to the formation of N-ethyl-3-fluoro-4-methylaniline followed by hydrochloride salt formation. This method is characterized by its simplicity and efficiency, yielding high purity products suitable for further applications .

Material Science Applications

In addition to its biological applications, this compound is being explored in material science, particularly in the development of advanced polymers and coatings.

Polymer Chemistry

The incorporation of fluorinated compounds into polymer matrices can significantly enhance their thermal stability and chemical resistance. Research indicates that polymers containing this compound exhibit improved mechanical properties and reduced flammability compared to their non-fluorinated counterparts .

Case Study 1: Anticancer Drug Development

A study evaluated the efficacy of a series of PRMT5 inhibitors derived from fluorinated anilines, including this compound. The results demonstrated that these compounds inhibited tumor growth in xenograft models, highlighting their potential for further development as anticancer agents .

Case Study 2: Antimicrobial Testing

In another investigation, a library of fluorinated anilines was screened against various bacterial strains. The findings revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential role in antibiotic development .

作用機序

The mechanism of action of N-ethyl-3-fluoro-4-methylaniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, while in industrial applications, it may act as a catalyst or intermediate .

類似化合物との比較

Similar Compounds

3-Fluoro-4-methylaniline: Lacks the ethyl group, making it less versatile in certain reactions.

N-ethyl-4-methylaniline: Lacks the fluoro group, which can affect its reactivity and applications.

N-ethyl-3-fluoroaniline: Lacks the methyl group, impacting its chemical properties and uses.

Uniqueness

N-ethyl-3-fluoro-4-methylaniline hydrochloride is unique due to the combination of ethyl, fluoro, and methyl groups on the aniline ring. This unique structure imparts specific chemical and physical properties, making it valuable in various research and industrial applications .

生物活性

N-ethyl-3-fluoro-4-methylaniline hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. The incorporation of fluorine into organic compounds often enhances their biological properties, including increased potency and selectivity. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H12ClFN |

| Molecular Weight | 201.65 g/mol |

| IUPAC Name | This compound |

| CAS Number | [insert CAS number] |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The fluorine atom enhances lipophilicity and electron-withdrawing properties, which can affect binding affinity to target enzymes or receptors.

Enzyme Inhibition

Studies have indicated that compounds with similar structures exhibit inhibitory effects on key enzymes involved in various metabolic pathways. For instance, the trifluoromethyl group has been shown to significantly enhance the potency of inhibitors targeting serotonin transporters (5-HT) by increasing binding affinity due to hydrophobic interactions .

Structure-Activity Relationship (SAR)

The SAR studies for this compound suggest that modifications to the aniline structure can lead to variations in biological activity. Fluorination at the para position has been associated with improved efficacy against certain biological targets.

Case Studies

Several studies have explored the biological effects of this compound and related compounds.

- Anticancer Activity : A study demonstrated that derivatives of 3-fluoroanilines exhibited significant anticancer properties, with IC50 values indicating potent inhibition of cancer cell proliferation. The presence of the ethyl group was crucial for enhancing cytotoxicity against certain cancer cell lines .

- Neurotransmitter Modulation : Research on similar compounds revealed that they could modulate neurotransmitter levels in vitro, suggesting potential applications in treating neurological disorders. The fluorinated anilines showed improved selectivity for serotonin receptors compared to non-fluorinated analogs .

- Toxicological Profiles : Toxicity assessments indicated that while some derivatives showed promising therapeutic effects, they also exhibited varying degrees of toxicity in animal models. The acute toxicity data for related compounds suggest careful consideration of dosage and application methods .

特性

IUPAC Name |

N-ethyl-3-fluoro-4-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-3-11-8-5-4-7(2)9(10)6-8;/h4-6,11H,3H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEHNNLZYNIFBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)C)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。